3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine
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Overview
Description
3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine is a heterocyclic compound that features a triazole ring fused with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Another triazole-fused heterocycle with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer properties.
Uniqueness
3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8N6 |
---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
3,8a-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine |
InChI |
InChI=1S/C5H8N6/c6-8-4-1-2-5-9-7-3-11(5)10-4/h1-2,5H,3,6H2,(H,8,10) |
InChI Key |
VUPFNPUGWRFSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1N=NC2N1N=C(C=C2)NN |
Origin of Product |
United States |
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